molecular formula C5H9N3O B13623054 2-(1H-1,2,4-triazol-3-yl)propan-2-ol

2-(1H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No.: B13623054
M. Wt: 127.14 g/mol
InChI Key: MDDIMOYMKDWDAS-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-3-yl)propan-2-ol is a triazole derivative characterized by a tertiary alcohol (propan-2-ol) directly attached to the 1H-1,2,4-triazole ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic nitrogen atoms in the triazole core.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)propan-2-ol

InChI

InChI=1S/C5H9N3O/c1-5(2,9)4-6-3-7-8-4/h3,9H,1-2H3,(H,6,7,8)

InChI Key

MDDIMOYMKDWDAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH₃) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(1H-1,2,4-triazol-3-yl)propan-2-one.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(1H-1,2,4-triazol-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential antifungal and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(1H-1,2,4-triazol-3-yl)propan-2-ol and related triazole derivatives:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Synthetic Complexity
2-(1H-1,2,4-triazol-3-yl)propan-2-ol Propan-2-ol linked to triazole ring 127.15 -OH (tertiary alcohol) Potential antifungal/antimicrobial activity Moderate (polarity) Low (simple synthesis)
Simeconazole 2-(4-fluorophenyl)-1-(triazol-1-yl)-3-(trimethylsilyl)propan-2-ol 280.36 -F (fluorophenyl), -Si(CH3)3 (trimethylsilyl) Enhanced antifungal activity (lipophilic) Low (hydrophobic) High (multiple steps)
Compound from 2-(2,4-difluorophenyl)-3-(triazol-1-yl)-1-(iodobenzyl-methylamino)propan-2-ol ~500 (estimated) -F (difluorophenyl), -I (iodobenzyl) Likely antifungal (steric bulk for binding) Low (bulky groups) Very high
Alkil-2-((5-phenethyl-4-R-triazol-3-yl)thio)acetimidates Triazole with thioacetate and phenethyl groups Varies -S- (thioether), -C6H5CH2 (phenethyl) Broad-spectrum bioactivity (sulfur-enhanced) Moderate to low Moderate
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(triazol-1-yl)propan-2-ol Chlorinated cyclopropane and chlorophenyl groups ~350 (estimated) -Cl (chlorophenyl, cyclopropyl) Improved metabolic stability (electron-withdrawing) Low (hydrophobic) High
2-(4H-1,2,4-triazol-3-yl)acetic acid Triazole linked to acetic acid 141.12 -COOH (carboxylic acid) High solubility (ionizable group) High (aqueous) Low

Key Findings:

Structural Modifications and Bioactivity: Halogenation: Compounds with fluorine (Simeconazole) or chlorine substituents () exhibit enhanced lipophilicity and metabolic stability, which may improve antifungal efficacy by mimicking natural enzyme substrates .

Physicochemical Properties :

  • Solubility : The tertiary alcohol in 2-(1H-1,2,4-triazol-3-yl)propan-2-ol provides moderate polarity, whereas carboxylic acid derivatives (e.g., 2-(triazol-3-yl)acetic acid) are highly water-soluble . Conversely, trimethylsilyl (Simeconazole) or chlorinated groups reduce solubility .
  • Molecular Weight : Larger derivatives (e.g., ) may face bioavailability challenges due to increased molecular weight (>500 g/mol) .

Synthetic Accessibility :

  • The target compound’s simplicity allows straightforward synthesis compared to halogenated or multi-substituted analogs (e.g., Simeconazole requires introducing fluorophenyl and silyl groups) .

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